molecular formula C22H14F3N3O2 B2442740 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899969-47-2

3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2442740
CAS RN: 899969-47-2
M. Wt: 409.368
InChI Key: DSTMGXBNBYZVHS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a type of benzamide and is known to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Novel fluorine-containing compounds, such as 4(3H)-quinazolinones and thiazolidinones, have been synthesized and evaluated for antimicrobial activities. These compounds, bearing pharmacophores like quinazolinone alongside 4-thiazolidinone, show promise as potential antimicrobial agents against a variety of bacterial and fungal pathogens (Desai, Vaghani, & Shihora, 2013). This indicates the potential of related fluorine-substituted benzamides in antimicrobial research.

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles, synthesized through reactions involving arenes/alkenes and versatile coupling with difluorovinyl tosylate, play significant roles in pharmaceutical and agrochemical sectors. Such syntheses afford fluorinated heterocycles that are crucial for developing new drugs and agrochemicals due to their improved affinity and physicochemical properties (Wu et al., 2017).

Antiproliferative Activities of Quinazolinone Derivatives

A series of 3-methylquinazolinone derivatives have been investigated for their EGFR inhibitory and antiproliferative activities against various tumor cells. Compounds with specific fluorine substitutions demonstrated enhanced antiproliferative activities, suggesting the role of such modifications in developing novel anticancer drugs (Zhang et al., 2021).

Imaging Applications

Fluorine-18 labeled benzamide analogues have been developed for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These studies highlight the importance of fluorine-containing benzamides in diagnostic imaging, providing tools for non-invasive tumor characterization (Tu et al., 2007).

Antibacterial Quinolones

Novel fluoroquinolones with distorted N1-(5-amino-2,4-difluorophenyl) groups have shown exceptional antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming existing antibiotics like trovafloxacin. This underscores the therapeutic potential of fluoro-substituted benzamides in addressing antibiotic resistance (Kuramoto et al., 2003).

properties

IUPAC Name

3,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c1-12-26-19-5-3-2-4-15(19)22(30)28(12)14-7-9-17(24)20(11-14)27-21(29)13-6-8-16(23)18(25)10-13/h2-11H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTMGXBNBYZVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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